Benzoic acid, 4-(10-undecenyloxy)-
Description
Contextualization within Alkene-Functionalized Aromatic Carboxylic Acids
Alkene-functionalized aromatic carboxylic acids are a class of organic molecules characterized by three key functional components: a rigid aromatic ring (in this case, a benzene (B151609) ring), a carboxylic acid group (-COOH), and a flexible alkyl chain containing a terminal double bond (alkene). The aromatic core provides rigidity and promotes self-assembly through pi-pi stacking interactions. The carboxylic acid group is a versatile functional group that can participate in hydrogen bonding, a key interaction in the formation of supramolecular structures. The terminal alkene group serves as a reactive site for polymerization and other chemical modifications, allowing for the integration of these molecules into larger polymeric systems.
Significance in Advanced Materials and Supramolecular Design
The unique combination of a rigid aromatic core and a flexible aliphatic chain in molecules like Benzoic acid, 4-(10-undecenyloxy)- is fundamental to the formation of liquid crystalline phases. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The rod-like shape of these molecules allows them to align in specific orientations, leading to the anisotropic properties characteristic of liquid crystals.
Furthermore, the carboxylic acid moiety facilitates the formation of dimers and larger aggregates through hydrogen bonding. This self-assembly into well-defined supramolecular structures is a cornerstone of supramolecular chemistry. The terminal alkene group provides a pathway to create liquid crystal polymers, where the liquid crystalline order is locked into a polymeric matrix, leading to materials with unique optical and mechanical properties. These materials find applications in displays, sensors, and other advanced technologies.
Current Research Landscape and Future Perspectives for 4-(10-undecenyloxy)benzoic Acid
Current research on alkene-functionalized aromatic carboxylic acids, including 4-(10-undecenyloxy)benzoic acid, is focused on the design and synthesis of novel liquid crystalline materials with tailored properties. This includes the development of ferroelectric liquid crystals, which exhibit spontaneous electric polarization and are of interest for fast-switching display devices.
The future of this class of compounds lies in their application in increasingly sophisticated technologies. The ability to form self-assembling systems and to be incorporated into polymers makes them promising candidates for the development of "smart" materials that can respond to external stimuli such as light, temperature, or electric fields. The integration of carboxylic acids into biodegradable polymers is also an active area of research, aiming to create sustainable materials with advanced functionalities. patsnap.com Challenges remain in controlling the precise architecture of the resulting materials and in scaling up production for commercial applications. patsnap.com However, ongoing research is expected to overcome these hurdles, paving the way for the widespread use of these versatile molecules in next-generation materials. patsnap.compatsnap.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-undec-10-enoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h2,11-14H,1,3-10,15H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUMMWYGOIPYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395396 | |
| Record name | Benzoic acid, 4-(10-undecenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59100-95-7 | |
| Record name | Benzoic acid, 4-(10-undecenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 10 Undecenyloxy Benzoic Acid
Total Synthesis Routes for 4-(10-undecenyloxy)benzoic Acid
The total synthesis of 4-(10-undecenyloxy)benzoic acid can be broadly categorized into two main approaches: those that build the ether linkage first and then form the carboxylic acid, and those that start with a pre-existing benzoic acid derivative.
Esterification-Hydrolysis Pathways from Phenolic Precursors
A common and direct method for synthesizing 4-(10-undecenyloxy)benzoic acid involves the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This classical method is versatile for preparing both symmetrical and asymmetrical ethers. wikipedia.org The synthesis starts with a phenolic precursor, typically an ester of 4-hydroxybenzoic acid such as methyl 4-hydroxybenzoate (B8730719). The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile.
The reaction proceeds via an SN2 mechanism, where the phenoxide attacks an alkyl halide, in this case, 11-bromo-1-undecene. wikipedia.orgyoutube.com The choice of base is crucial; strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the phenol (B47542). youtube.comyoutube.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com Following the etherification, the ester group is hydrolyzed to the carboxylic acid. This is usually achieved by heating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate and yield the final product.
Table 1: Key Reactions in Esterification-Hydrolysis Pathway
| Step | Reactants | Reagents | Product |
| Etherification | Methyl 4-hydroxybenzoate, 11-bromo-1-undecene | Sodium hydride, DMF | Methyl 4-(10-undecenyloxy)benzoate |
| Hydrolysis | Methyl 4-(10-undecenyloxy)benzoate | Sodium hydroxide, Water/Ethanol | Sodium 4-(10-undecenyloxy)benzoate |
| Acidification | Sodium 4-(10-undecenyloxy)benzoate | Hydrochloric acid | 4-(10-undecenyloxy)benzoic acid |
Etherification and Subsequent Oxidation Approaches
An alternative strategy involves forming the ether linkage with a precursor that can be later oxidized to the carboxylic acid. This approach often starts with 4-hydroxybenzaldehyde. The aldehyde is first subjected to a Williamson ether synthesis with 11-bromo-1-undecene, similar to the esterification-hydrolysis pathway, to yield 4-(10-undecenyloxy)benzaldehyde. researchgate.net
The subsequent step is the oxidation of the aldehyde group to a carboxylic acid. Various oxidizing agents can be employed for this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O). The choice of oxidant is important to avoid unwanted side reactions, such as cleavage of the double bond in the undecenyloxy chain. Selective oxidation methods are therefore preferred to ensure the integrity of the terminal alkene. researchgate.net
Preparation of Key Intermediates and Related Analogs
The synthesis of 4-(10-undecenyloxy)benzoic acid relies on the preparation of key intermediates and can be adapted to produce a variety of related analogs.
Synthesis of Alkyl 4-(10-undecenyloxy)benzoate Derivatives
Alkyl 4-(10-undecenyloxy)benzoates are crucial intermediates in the esterification-hydrolysis pathway and are also valuable compounds in their own right, finding applications in materials science, such as in the synthesis of liquid crystals. researchgate.netnih.gov The synthesis of these esters is typically achieved through two primary methods.
The first method, as described previously, is the Williamson ether synthesis starting from an alkyl 4-hydroxybenzoate. For example, methyl 4-(10-undecenyloxy)benzoate can be prepared from methyl 4-hydroxybenzoate and 11-bromo-1-undecene. chemicalbook.com Similarly, other alkyl esters can be synthesized by starting with the corresponding alkyl 4-hydroxybenzoate.
The second method involves the direct esterification of 4-(10-undecenyloxy)benzoic acid. This is a classic Fischer esterification reaction where the carboxylic acid is reacted with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. uomustansiriyah.edu.iq This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. uomustansiriyah.edu.iq
Table 2: Synthesis of Alkyl 4-(10-undecenyloxy)benzoates
| Starting Material | Reagents | Product |
| Methyl 4-hydroxybenzoate, 11-bromo-1-undecene | NaH, DMF | Methyl 4-(10-undecenyloxy)benzoate |
| 4-(10-undecenyloxy)benzoic acid, Methanol | H₂SO₄ (catalyst) | Methyl 4-(10-undecenyloxy)benzoate |
| Ethyl 4-hydroxybenzoate, 11-bromo-1-undecene | K₂CO₃, Acetone | Ethyl 4-(10-undecenyloxy)benzoate |
Generation of 4-(10-undecenyloxy)benzoyl Halides
For certain applications, particularly in the synthesis of amides and esters under milder conditions, it is necessary to convert 4-(10-undecenyloxy)benzoic acid into a more reactive derivative, such as a benzoyl halide. The most common of these is 4-(10-undecenyloxy)benzoyl chloride.
The standard method for this conversion is the reaction of the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. google.com The reaction is typically carried out in an inert solvent, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. google.com Oxalyl chloride ((COCl)₂) is another effective reagent, often used in the presence of a catalytic amount of DMF. chemicalbook.com The resulting 4-(10-undecenyloxy)benzoyl chloride is a highly reactive intermediate that can be readily used in subsequent reactions without extensive purification.
Optimization of Synthetic Efficiency and Selectivity
Maximizing the yield and selectivity of the synthesis of 4-(10-undecenyloxy)benzoic acid and its derivatives is a key consideration in both laboratory and potential industrial settings. Several strategies can be employed to optimize these synthetic routes.
In the Williamson ether synthesis, the use of phase-transfer catalysis (PTC) can significantly improve reaction efficiency. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is dissolved. youtube.comnih.gov This allows the reaction to proceed under milder conditions, often with higher yields and easier work-up procedures. researchgate.netresearchgate.net
The choice of reaction conditions, including solvent, temperature, and reaction time, also plays a critical role. For instance, in the esterification-hydrolysis pathway, ensuring the complete formation of the phenoxide before the addition of the alkyl halide can prevent side reactions. Similarly, careful control of the temperature during the nitration of methyl benzoate (B1203000) is crucial to avoid the formation of undesired isomers. orgsyn.org In continuous flow synthesis, optimization of parameters like flow rate and reactor temperature can lead to improved yields and process intensification. nih.gov
Furthermore, the purification of intermediates and the final product is essential for obtaining high-purity compounds. Techniques such as recrystallization, column chromatography, and distillation are commonly employed to remove unreacted starting materials and byproducts. uomustansiriyah.edu.iqyoutube.com
Catalytic Systems in 4-(10-undecenyloxy)benzoic Acid Synthesis
The Williamson ether synthesis for preparing 4-(10-undecenyloxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with an 11-halo-1-undecene (e.g., 11-bromo-1-undecene) in the presence of a base. The key to a successful and efficient synthesis often lies in the use of a phase-transfer catalyst (PTC).
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). crdeepjournal.orgresearchgate.net In the synthesis of 4-(10-undecenyloxy)benzoic acid, the salt of 4-hydroxybenzoic acid is typically soluble in an aqueous or polar phase, while the undecenyl halide is soluble in an organic phase. The PTC facilitates the transfer of the phenoxide anion from the aqueous/polar phase to the organic phase, where it can react with the alkyl halide. crdeepjournal.org
Commonly used phase-transfer catalysts for this type of reaction are quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride. researchgate.net The efficiency of these catalysts depends on their ability to effectively transport the anionic nucleophile across the phase boundary. The general mechanism involves the exchange of the catalyst's counter-ion for the phenoxide anion, forming a lipophilic ion pair that can readily move into the organic phase.
The choice of catalyst can significantly impact the reaction rate and yield. While specific data for the synthesis of 4-(10-undecenyloxy)benzoic acid is not extensively tabulated in publicly available literature, research on analogous 4-alkoxybenzoic acids provides valuable insights. The table below illustrates the effect of different catalysts on the synthesis of similar ether compounds under phase-transfer conditions.
Table 1: Comparison of Phase-Transfer Catalysts in Williamson Ether Synthesis of Alkoxyarenes
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| Tetrabutylammonium bromide (TBAB) | 4-Hydroxybenzoic acid | Benzyl chloride | Water | 90 | 92 | conicet.gov.ar |
| Benzyltriethylammonium chloride | Phenol | Benzyl chloride | Dichloromethane/Water | 25 | 95 | |
| 18-Crown-6 | Potassium Phenoxide | Alkyl Halide | Acetonitrile | 80 | High |
Note: This table presents data for analogous reactions to illustrate catalyst effectiveness. Specific yields for 4-(10-undecenyloxy)benzoic acid may vary.
Green Chemistry Principles in Synthetic Design
The synthesis of 4-(10-undecenyloxy)benzoic acid can be designed to align with the principles of green chemistry, aiming to reduce the environmental impact of the process.
One of the primary green considerations is the choice of solvent . Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.netfrancis-press.com These solvents, while effective, are often toxic and difficult to dispose of. A greener alternative that has been explored for the synthesis of similar compounds is the use of water as a solvent, facilitated by surfactant-like catalysts. conicet.gov.ar Research on the synthesis of 4-benzyloxybenzoic acid has demonstrated that using a surfactant catalyst in water can lead to high yields, avoiding the need for volatile organic solvents. conicet.gov.ar This approach not only reduces the environmental footprint but can also simplify the purification process.
Another key principle is the use of catalysis to improve reaction efficiency and reduce waste. Phase-transfer catalysts are inherently green in that they are used in small amounts and can often be recycled. researchgate.net The use of a catalyst allows the reaction to proceed under milder conditions (lower temperatures and pressures), which reduces energy consumption. researchgate.net
The pursuit of greener synthetic strategies for 4-(10-undecenyloxy)benzoic acid and related compounds is an active area of research, driven by the increasing demand for sustainable chemical manufacturing processes, particularly for materials like liquid crystals that are produced on a large scale. idw-online.de
Chemical Functionalization and Derivatization of 4 10 Undecenyloxy Benzoic Acid
Transformations of the Terminal Alkene Group
The presence of a terminal double bond in the undecenyloxy chain allows for a range of addition and coupling reactions, enabling the synthesis of polymers and other complex molecules.
Polymerization Reactions
The terminal alkene group of 4-(10-undecenyloxy)benzoic acid and its derivatives is amenable to polymerization, leading to the formation of side-chain liquid crystalline polymers (SCLCPs). mdpi.com These polymers consist of a flexible backbone with rigid, mesogenic side chains. The liquid crystalline properties of these materials are influenced by the structure of the mesogen, the length and flexibility of the spacer, and the polymer's molecular weight. mdpi.commedcraveebooks.com
One approach to synthesizing such polymers is through the polymerization of methacrylate (B99206) monomers derived from 4-(10-undecenyloxy)benzoic acid. For instance, free radical polymerization of methacryloyl type monomers has been used to create polymers exhibiting nematic, smectic, and cholesteric phases. mdpi.com Atom transfer radical polymerization (ATRP) is another powerful technique used to synthesize well-defined homopolymers and block copolymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com For example, SCLCPs have been synthesized by the ATRP of methacrylate monomers containing a 4-cyanophenyl benzoate (B1203000) mesogenic unit attached to the polymerizable group via an undecylene spacer.
The thermal properties and mesophase behavior of these polymers are highly dependent on their molecular structure. For example, a series of poly{4'-{(X-methacryloyloxyalkylene)methylamino}-4-nitroazobenzene} liquid crystalline polymers, where the spacer length varied, exhibited only smectic mesophases. mdpi.com
Olefin Metathesis and Cross-Coupling Reactions
Olefin metathesis is a powerful organic reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, often with the help of metal catalysts like those developed by Grubbs and Schrock. wikipedia.orglibretexts.org This reaction can be applied to the terminal alkene of 4-(10-undecenyloxy)benzoic acid for various transformations, including ring-closing metathesis to form large cyclic structures, or cross-metathesis with other olefins to introduce new functional groups. libretexts.org The general mechanism, proposed by Chauvin, involves the formation of a four-membered metallacyclobutane intermediate. libretexts.org
Cross-coupling reactions, such as those catalyzed by palladium, provide another avenue for modifying the terminal alkene. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed cross-coupling of homoallylic tosylates with boronic acids has been demonstrated, showcasing the potential to couple the undecenyloxy chain with various aryl or vinyl groups. organic-chemistry.org Solid-supported iodobenzoic acid derivatives have been successfully coupled with organozinc reagents under palladium(0) catalysis. rsc.org Additionally, palladium-catalyzed reactions like the Sonogashira, Heck, Kumada, Suzuki, and Negishi reactions have been successfully applied to similar systems, often proceeding under mild conditions. researchgate.net
Hydrofunctionalization and Cycloaddition Reactions
The terminal alkene group is also susceptible to hydrofunctionalization reactions, where a hydrogen atom and another group are added across the double bond. These reactions can introduce a wide range of functional groups, further expanding the chemical diversity of derivatives.
Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, offer a method to construct cyclic structures. youtube.com While direct examples involving 4-(10-undecenyloxy)benzoic acid are not prevalent in the searched literature, the terminal alkene can act as a dienophile in reactions with conjugated dienes. The feasibility and stereochemistry of these reactions are governed by frontier molecular orbital (FMO) theory. youtube.com For a thermal [4+2] cycloaddition, a suprafacial-suprafacial approach of the diene and dienophile is symmetry-allowed. youtube.com Other cycloadditions, such as [6+2] and [2+2] cycloadditions, can also be envisioned under thermal or photochemical conditions, leading to different ring systems. youtube.com
Directed Functionalization of the Aromatic Ring
The benzoic acid moiety provides a handle for directing functionalization to specific positions on the aromatic ring.
Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H functionalization has become a significant tool in organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups without the need for pre-functionalized substrates. researchgate.netrsc.org
While direct ortho-C-H functionalization of benzoic acids is well-studied, achieving meta-selective functionalization has been a challenge due to the electronic properties of the carboxyl group. researchgate.netnih.gov However, recent advances have demonstrated the feasibility of palladium(II)-catalyzed meta-C-H olefination and acetoxylation of benzoic acid derivatives. nih.gov This is achieved by employing a nitrile-based sulfonamide template that directs the catalyst to the meta position. nih.gov A broad range of benzoic acid derivatives can be olefinated at the meta-position using molecular oxygen as the terminal oxidant. nih.gov
Similarly, rhodium(III)-catalyzed ortho-C-H olefination of benzoic acid derivatives has been accelerated using urea-substituted cyclopentadienyl (B1206354) ligands. nih.gov These catalysts enhance reaction rates through substrate recognition via hydrogen bonding. nih.gov The table below summarizes the relative rate enhancements observed with different catalysts in the olefination of benzoic acid.
| Catalyst | Relative Rate (k_rel) |
| [RhCp*Cl₂]₂ (standard) | 1.0 |
| Urea-substituted Rh(III) catalyst | >1.0 (significantly faster) |
| O-methylated control catalyst | 1.2 |
This data indicates that the urea (B33335) functionality plays a crucial role in accelerating the reaction, likely by pre-organizing the substrate for C-H activation. nih.gov
Amination and Other Heteroatom Introductions
The introduction of nitrogen and other heteroatoms onto the aromatic ring of benzoic acid derivatives can significantly alter their chemical and physical properties. While direct amination of the aromatic ring is challenging, modern synthetic methods have provided pathways to achieve this transformation.
One notable strategy is the late-stage ortho-C−H amination of benzoic acids using iridium catalysis. This method allows for the direct and selective installation of an amino group at the position ortho to the carboxylic acid. The reaction demonstrates high functional group tolerance, making it suitable for complex molecules like 4-(10-undecenyloxy)benzoic acid. The carboxylic acid group itself directs the amination, leading to a predictable and controlled functionalization.
Another approach involves a decarboxylative amination process. This method transforms the benzoic acid into an aniline (B41778) derivative, effectively replacing the carboxylic acid group with an amino group. This transformation can proceed through a one-pot process involving an aryl iodine intermediate, followed by a palladium-catalyzed C–N cross-coupling. masterorganicchemistry.com This strategy is particularly effective for benzoic acids bearing electron-donating groups, such as the undecenyloxy group. masterorganicchemistry.com
Reductive amination presents a different pathway, converting the carboxylic acid first to an intermediate amide or directly to a benzylamine. nih.gov For instance, boric acid can catalyze the direct amidation of carboxylic acids with amines, which can then be further reduced if desired. orgsyn.org This method is chemoselective, favoring reactions with primary amines when both primary and secondary amines are present. orgsyn.org
Electrophilic Aromatic Substitution for Tailored Derivatives
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the benzene (B151609) ring. In 4-(10-undecenyloxy)benzoic acid, the outcome of EAS is governed by the competing directing effects of the activating ortho-, para-directing alkoxy group (-OR) and the deactivating meta-directing carboxylic acid group (-COOH). wikipedia.orglibretexts.org
The alkoxy group is a strong activating group that donates electron density to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack by an electrophile. youtube.com This effect preferentially directs incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com Conversely, the carboxylic acid group is a deactivating group that withdraws electron density from the ring, making it less reactive and directing electrophiles to the meta position. libretexts.orgyoutube.com
In molecules containing both types of substituents, the powerful activating effect of the alkoxy group typically dominates. libretexts.org Therefore, for 4-(10-undecenyloxy)benzoic acid, electrophilic substitution is expected to occur primarily at the positions ortho to the undecenyloxy group (positions 3 and 5), as the para position is already occupied by the carboxylic acid.
Common electrophilic aromatic substitution reactions that can be applied to generate tailored derivatives include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can sometimes be limited by the presence of the deactivating carboxylic acid group.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Activating/Deactivating | Directing Effect |
| -O(CH₂)₁₀CH=CH₂ | Alkoxy | Activating | Ortho, Para |
| -COOH | Carboxylic Acid | Deactivating | Meta |
Carboxylic Acid Group Modifications
The carboxylic acid moiety is a versatile functional group that readily undergoes various transformations to produce a range of important derivatives.
Esterification and Amidation Reactions
Esterification is a common reaction of 4-(10-undecenyloxy)benzoic acid. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (like H₂SO₄ or p-TsOH), is a standard method. masterorganicchemistry.comoperachem.comorganic-chemistry.org This is an equilibrium reaction, and to achieve high yields of the ester product, it is often necessary to use an excess of the alcohol or to remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comathabascau.ca Microwave-assisted methods can also be employed to accelerate the esterification process, often leading to higher yields in shorter reaction times, especially when conducted in sealed vessels. researchgate.net
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Direct condensation of the carboxylic acid and an amine can be achieved using coupling agents or catalysts. Boric acid has been shown to be an effective and environmentally friendly catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.org Other reagents like titanium(IV) chloride (TiCl₄) can also mediate this condensation. nih.gov Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. rsc.org A one-pot synthesis using thionyl chloride and a base like triethylamine (B128534) can efficiently convert a carboxylic acid into an amide by forming the reactive acid chloride in situ. rsc.org
Table 2: Common Conditions for Esterification and Amidation
| Reaction | Reagents & Catalysts | Conditions | Product |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux | Ester |
| Microwave-Assisted Esterification | Alcohol, H₂SO₄ (cat.) | Sealed vessel, elevated temperature (e.g., 130°C) | Ester |
| Direct Amidation | Amine, Boric Acid (cat.) | Heat | Amide |
| One-Pot Amidation | Amine, Thionyl Chloride, Triethylamine | Room Temperature | Amide |
| Amidation via Acid Chloride | 1. Thionyl Chloride or Oxalyl Chloride2. Amine | 1. Reflux2. Varies | Amide |
Formation of Anhydrides and Acid Chlorides
Acid chlorides are highly reactive and useful synthetic intermediates. 4-(10-undecenyloxy)benzoyl chloride can be synthesized by treating the parent carboxylic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. prepchem.comgoogle.com The reaction with thionyl chloride is often performed with a catalytic amount of N,N-dimethylformamide (DMF) and may require heating under reflux. prepchem.comgoogle.com After the reaction, the excess thionyl chloride can be removed by distillation to yield the acid chloride. prepchem.com
Acid anhydrides can be prepared from carboxylic acids through several methods. One common laboratory procedure involves the reaction of a carboxylic acid with acetic anhydride, often with a catalytic amount of phosphoric acid, followed by distillation to remove acetic acid and isolate the desired benzoic anhydride. orgsyn.orggoogle.com Another route involves the reaction of a benzoyl chloride with a salt of a benzoic acid or with the benzoic acid itself. orgsyn.org For example, 4-(10-undecenyloxy)benzoyl chloride could be reacted with sodium 4-(10-undecenyloxy)benzoate to form the corresponding symmetric anhydride. A process reacting benzotrichloride (B165768) with benzoic acid at elevated temperatures also yields benzoic anhydride. google.com
Table 3: Synthesis of Acid Chlorides and Anhydrides
| Target Derivative | Starting Material | Key Reagents | Typical Conditions |
| Acid Chloride | 4-(10-undecenyloxy)benzoic Acid | Thionyl Chloride (SOCl₂), cat. DMF | Reflux under N₂ atmosphere prepchem.com |
| Acid Chloride | 4-(10-undecenyloxy)benzoic Acid | Phosphorus Pentachloride (PCl₅) | Mixing, exothermic reaction prepchem.com |
| Symmetric Anhydride | 4-(10-undecenyloxy)benzoic Acid | Acetic Anhydride, cat. H₃PO₄ | Slow distillation orgsyn.org |
| Symmetric Anhydride | 4-(10-undecenyloxy)benzoyl Chloride | Pyridine, Sodium Carbonate | Room temperature, then aqueous workup prepchem.com |
Supramolecular Architectures and Self Assembly Processes
Hydrogen Bonding Interactions and Dimerization
A primary driving force in the supramolecular chemistry of Benzoic acid, 4-(10-undecenyloxy)- is the hydrogen bonding capability of its carboxylic acid group. Aromatic carboxylic acids are well-known to form highly stable, centrosymmetric dimers through pairwise O-H⋯O hydrogen bonds between the carboxyl moieties. derpharmachemica.comnih.gov This dimerization is a predominant feature, observed robustly in crystalline, liquid-crystalline, and even gaseous phases for related benzoic acid compounds. nih.gov The formation of these hydrogen-bonded dimers is a critical first step in the hierarchical self-assembly into more complex structures. nih.gov
Studies on analogous long-chain alkoxy benzoic acids confirm that the crystal structures are dominated by these acid-acid homodimers. derpharmachemica.com The interaction is so significant that it is considered a primary determinant in the formation of liquid crystal phases in many benzoic acid derivatives. nih.gov For 4-n-propyloxybenzoic acid, a related molecule, the O···O distance in the gaseous dimer was measured at 2.574(12) Å, which is very close to the distance observed in its crystal structure (2.611 Å), highlighting the strength and geometric consistency of this hydrogen-bonded motif. nih.gov
Table 1: Hydrogen Bonding Parameters in Benzoic Acid Dimers
| Compound | Phase | H-Bond Parameters | Reference |
|---|---|---|---|
| 4-(benzyloxy)benzoic acid | Crystal | O-H···O distance: 1.94 Å, Angle: 176° | derpharmachemica.com |
| 4-n-propyloxybenzoic acid | Gas | O···O distance: 2.574(12) Å | nih.gov |
Self-Assembly into Ordered Structures
The dual nature of Benzoic acid, 4-(10-undecenyloxy)-, with its hydrophilic carboxylic head and hydrophobic aliphatic tail, makes it an ideal candidate for self-assembly into a variety of ordered structures in different environments.
The self-assembly of benzoic acid derivatives can lead to the formation of one-dimensional supramolecular fibers, which can entangle to create three-dimensional networks characteristic of organogels. nih.gov This process is driven by a combination of directional hydrogen bonding, which forms the initial dimers, and subsequent aggregation through weaker interactions such as π-π stacking between the aromatic rings. nih.govnih.gov
Research on perfluoroalkylated benzoic acid derivatives has shown they can act as effective supramolecular gelators in various organic solvents. nih.gov The formation of the gel phase is attributed to the assembly of molecules into fibrous structures. nih.govnih.gov Transmission electron microscopy (TEM) of a dichalcone-substituted organogel revealed fibrous structures with diameters of 50-100 nm. nih.gov The driving forces for this assembly were identified as hydrogen bonds and π-π interactions, leading to a lamellar stacking of the molecules within the fibers. nih.gov Given its analogous structure featuring a benzoic acid group and a long aliphatic chain, Benzoic acid, 4-(10-undecenyloxy)- is predicted to exhibit similar behavior, forming fibrous aggregates and potentially organogels under appropriate solvent and concentration conditions.
Carboxylic acids are a promising class of compounds for forming self-assembled monolayers (SAMs) on various metal and metal oxide surfaces. The carboxylic acid headgroup serves as a robust anchor, chemisorbing onto the substrate. Benzoic acid, 4-(10-undecenyloxy)- is well-suited for this application due to its terminal carboxylic acid and long undecenyloxy chain, which can provide a well-defined, functionalized surface.
Studies on related aromatic carboxylic acids on silver (Ag) surfaces show the formation of highly crystalline layers with dense molecular packing. In these SAMs, the molecules typically adopt an upright orientation, anchored to the substrate by a carboxylate group. The terminal undecenyl group (-CH=CH₂) of Benzoic acid, 4-(10-undecenyloxy)- offers a unique functionality at the monolayer surface, which can be used for subsequent chemical modifications, such as polymer grafting or the attachment of biomolecules. The stability and structure of these SAMs are governed by a combination of the headgroup-substrate interaction and intermolecular interactions within the monolayer.
Table 2: Characteristics of Carboxylic Acid-Based SAMs
| Adsorbate Type | Substrate | Key Observations | Reference |
|---|---|---|---|
| para-oligophenylene monocarboxylic acids | Silver (Ag) | Forms highly crystalline SAMs with molecules in an upright orientation. | |
| Alkanoic acids | Metal Oxides (e.g., AlO, CuO) | Carboxylate headgroup binds to the surface; forms closely packed and well-ordered monolayers. |
Responsive Supramolecular Systems
The non-covalent interactions that direct the self-assembly of Benzoic acid, 4-(10-undecenyloxy)- can be manipulated by external stimuli, leading to responsive or "smart" materials.
The carboxylic acid group is inherently pH-sensitive. At neutral or acidic pH, the carboxyl group is protonated (-COOH), readily forming the hydrogen-bonded dimers that drive self-assembly. Upon addition of a base, the carboxyl group is deprotonated to form a carboxylate (-COO⁻). This deprotonation disrupts the hydrogen bonding network, causing the disassembly of the supramolecular structure.
This process is reversible; subsequent addition of an acid can reprotonate the carboxylate, switching the hydrogen bonding "on" and restoring the assembled state. This pH-switchable dimerization has been demonstrated in ureido-benzoic acid (UBA) systems, where the assembly can be selectively turned "off" and "on" in the presence of other motifs. Furthermore, studies on xerogels made from benzoic acid derivatives show that their adsorption capacity for dyes is highly pH-dependent. nih.gov At very low pH, excess H⁺ inhibits carboxyl dissociation and competes for binding sites, while at high pH, excess OH⁻ weakens the interactions, demonstrating a clear pH-responsive behavior of the self-assembled system. nih.gov
The aromatic core of benzoic acid derivatives can be exploited to create photo-responsive materials. Research has shown that incorporating benzoic acid derivatives into a boric acid matrix can produce materials with photostimulus-responsive ultralong room-temperature phosphorescence (URTP-PSR). nih.gov
In these systems, the material displays gradually enhanced phosphorescence upon irradiation with UV light under ambient conditions. nih.gov This photo-activation and deactivation process can be completed within seconds and repeated multiple times without significant fatigue, indicating excellent reversibility. nih.gov This behavior is attributed to the specific interactions and restricted molecular motion within the solid matrix. While this has been demonstrated in a doped system, the inherent photochemical properties of the aromatic ring in Benzoic acid, 4-(10-undecenyloxy)- suggest its potential for use in the development of novel photo-responsive supramolecular materials. nih.gov
Applications in Advanced Materials Science and Engineering
Polymer Science and Macromolecular Engineering
The terminal double bond in the 10-undecenyloxy chain of Benzoic acid, 4-(10-undecenyloxy)- makes it a functional monomer for polymerization, opening avenues for creating advanced macromolecular structures.
The vinyl group at the end of the undecenyloxy tail is a polymerizable moiety, allowing this molecule to be incorporated into polymer chains. This functionality is key to producing side-chain liquid crystalline polymers (SCLCPs). In SCLCPs, the mesogenic units (in this case, derived from the benzoic acid core) are attached as pendant groups to a flexible polymer backbone. nih.gov
The polymerization can proceed through various mechanisms, such as free-radical polymerization or controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). The RAFT polymerization of 4-vinylbenzoic acid (a similar monomer) has been successfully used to synthesize carboxylic acid-functionalized block copolymers. researchgate.net By polymerizing Benzoic acid, 4-(10-undecenyloxy)-, a polymer with a polyolefin backbone and pendant mesogenic side chains would be formed. These SCLCPs combine the properties of polymers (e.g., mechanical strength, film-forming ability) with the anisotropic optical and electrical properties of liquid crystals.
Furthermore, the carboxylic acid group offers another site for chemical modification, either before or after polymerization. It can also play a role in the polymerization process itself. For example, benzoic acid has been used as an effective organocatalyst for the ring-opening polymerization of monomers like L-lactide and ε-caprolactone under solvent-free conditions. rsc.org This dual functionality—a polymerizable alkene and a reactive/catalytic carboxylic acid—makes Benzoic acid, 4-(10-undecenyloxy)- a highly versatile monomer in macromolecular engineering.
Copolymerization Strategies for Functional Materials
The terminal alkene group of 4-(10-undecenyloxy)benzoic acid serves as a versatile handle for its incorporation into a wide array of polymer chains through various copolymerization strategies. These strategies are instrumental in designing functional materials with tailored properties. For instance, similar to the way 4-(aminomethyl)benzoic acid is used to create amorphous copolyamides with high glass transition temperatures, 4-(10-undecenyloxy)benzoic acid can be copolymerized to introduce specific functionalities. google.com
One common approach is free-radical polymerization, where the double bond of the undecenyloxy chain readily participates in the polymerization reaction with other vinyl monomers. This allows for the random or controlled insertion of the benzoic acid moiety along the polymer backbone. The resulting copolymers can exhibit a combination of properties derived from each monomeric unit. For example, copolymerizing with hydrophilic monomers can lead to amphiphilic polymers with self-assembling capabilities, while copolymerization with mechanically robust monomers can enhance the structural integrity of the resulting material.
Furthermore, more advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined block copolymers. These methods offer precise control over the molecular weight, architecture, and composition of the polymer, enabling the creation of highly ordered nanostructures. The synthesis of functional polymers using benzoic acid derivatives has been demonstrated, where initiators bearing carboxylic acid groups are used to produce polystyrenes with specific end-functionalities. cmu.edu This principle can be extended to the copolymerization of 4-(10-undecenyloxy)benzoic acid to create block copolymers with, for instance, a hydrophobic block containing the benzoic acid derivative and a hydrophilic block, leading to materials suitable for drug delivery or nanotechnology applications.
Multicomponent polymerization reactions, such as the Passerini or Ugi reactions, also present a viable strategy for incorporating benzoic acid derivatives into polymer structures. These one-pot reactions allow for the combination of multiple starting materials to form complex polymer architectures, offering a high degree of modularity and efficiency in the synthesis of functional polyesters and polyamides. researchgate.net
Integration into Polymer Backbones and Side-Chains
The integration of 4-(10-undecenyloxy)benzoic acid into either the main chain (backbone) or as a pendant group (side-chain) of a polymer dramatically influences the final material's properties and potential applications.
Integration into Polymer Backbones:
When incorporated into the polymer backbone, the rigid benzoic acid unit can significantly impact the thermal and mechanical properties of the resulting material. For example, in copolyamides derived from 4-(aminomethyl)benzoic acid, the aromatic ring contributes to a high glass transition temperature and improved performance characteristics. google.com Similarly, the inclusion of the 4-(10-undecenyloxy)benzoic acid moiety within a polymer backbone through condensation polymerization of its carboxylic acid group with a suitable comonomer (e.g., a diamine or diol) can lead to polyesters or polyamides with enhanced rigidity and thermal stability. The flexible undecenyloxy chain, in this case, can act as an internal plasticizer, modulating the polymer's flexibility and processability.
Integration into Polymer Side-Chains:
Grafting 4-(10-undecenyloxy)benzoic acid as a side-chain onto a pre-existing polymer backbone or by polymerizing a monomer already containing this moiety offers another route to functional materials. This approach is particularly interesting for the development of liquid crystalline polymers. For instance, derivatives of 4-(styryl)benzoic acid have been utilized as side-chain ligands in polymeric liquid crystals. researchgate.net The rigid benzoic acid core of 4-(10-undecenyloxy)benzoic acid can act as a mesogenic unit, which, when attached to a flexible polymer backbone via the undecenyloxy spacer, can induce liquid crystalline phases. These materials are of interest for applications in optical devices and sensors due to their ability to self-organize into highly ordered structures.
The terminal double bond of the side chain also remains available for further post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains to form robust networks.
Hybrid Materials and Nanocomposites
The versatility of 4-(10-undecenyloxy)benzoic acid extends to the fabrication of hybrid materials and nanocomposites, where it can be used to modify the surface of inorganic nanoparticles or to create bio-conjugates with natural polymers.
Surface Functionalization of Nanoparticles (e.g., Gold Nanoclusters)
The carboxylic acid group of 4-(10-undecenyloxy)benzoic acid provides a convenient anchor for its attachment to the surface of various nanoparticles, including gold nanoclusters. This surface functionalization is crucial for stabilizing the nanoparticles in different media and for imparting specific functionalities.
The general principle involves the chemical adsorption or covalent bonding of the carboxylic acid group to the nanoparticle surface. In the case of gold nanoparticles, while thiol-gold chemistry is more common, carboxylic acids can also be used for surface modification. ncku.edu.tw The benzoic acid derivative can act as a capping agent during the synthesis of gold nanoparticles, controlling their size and preventing aggregation. For instance, hydroxybenzoic acid derivatives have been successfully used to cap gold nanoparticles, with the hydroxyl and carboxyl groups playing a role in the reduction of the gold precursor and the stabilization of the resulting nanoparticles. ugm.ac.id
By modifying the surface of gold nanoclusters with 4-(10-undecenyloxy)benzoic acid, the terminal double bond of the undecenyloxy chain is exposed on the nanoparticle surface. This creates a platform for further chemical reactions, allowing for the attachment of other molecules, polymers, or biomolecules. This strategy is valuable for creating multifunctional nanoparticles for applications in catalysis, sensing, and biomedical imaging. The use of bifunctional spacers, such as polyethylene (B3416737) glycol (PEG) with a terminal reactive group, to modify gold nanoparticles for intracellular tracking is a well-established concept that can be adapted using 4-(10-undecenyloxy)benzoic acid as the functional ligand. nih.gov
Bio-Conjugates and Functionalized Support Materials (e.g., chitosan (B1678972), zeolite)
Chitosan Bio-Conjugates:
Chitosan, a biocompatible and biodegradable polysaccharide, can be chemically modified to create functional biomaterials for a variety of applications. The amino groups present on the chitosan backbone are reactive sites for conjugation with carboxylic acids like 4-(10-undecenyloxy)benzoic acid. This reaction typically proceeds via the formation of an amide bond.
The functionalization of chitosan with undec-10-enoic acid, a molecule structurally similar to the aliphatic chain of the target compound, has been shown to produce novel nano-bioconjugates. nih.gov Similarly, conjugating 4-(10-undecenyloxy)benzoic acid to chitosan would result in a material that combines the beneficial properties of chitosan with the functionalities of the benzoic acid derivative. The hydrophobic undecenyloxy chain and the aromatic ring can introduce amphiphilic character to the chitosan, potentially leading to the formation of self-assembled nanostructures suitable for drug encapsulation and delivery. The terminal double bond would also offer a site for further modification or cross-linking to enhance the mechanical properties of chitosan-based hydrogels or films. The functionalization of chitosan with other benzoic acid derivatives has also been explored to enhance its properties for specific applications, such as the collection of trace metals from environmental samples. nih.gov
Functionalized Zeolite Support Materials:
Zeolites are microporous crystalline aluminosilicates with a well-defined pore structure, making them excellent support materials for catalysts and adsorbents. The surface of zeolites can be functionalized with organic molecules to tailor their surface properties and enhance their performance.
While direct functionalization with 4-(10-undecenyloxy)benzoic acid is not widely reported, the interaction of benzoic acid with zeolite surfaces has been studied. For instance, zeolites have been used as catalysts for the benzoylation of phenol (B47542) with benzoic acid. mdpi.com Furthermore, zeolites functionalized with metal hydroxides have been developed for the selective separation of phosphorylated molecules, demonstrating the potential for interactions between the zeolite framework and acidic functional groups. nih.gov
Advanced Characterization Techniques for Structural and Behavioral Elucidation
Spectroscopic Methods
Spectroscopic techniques are pivotal in confirming the molecular structure of Benzoic acid, 4-(10-undecenyloxy)-. Methods such as Nuclear Magnetic Resonance (NMR), Vibrational (IR), and Electronic (UV-Vis) spectroscopy each provide unique insights into the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Benzoic acid, 4-(10-undecenyloxy)-, both ¹H and ¹³C NMR have been used to confirm its structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. Key chemical shifts (δ) in parts per million (ppm) confirm the presence of the aromatic, alkoxy, and terminal alkene protons.
A broad singlet observed at approximately 11.5 ppm is characteristic of the acidic proton of the carboxyl group (-COOH).
The protons on the benzene (B151609) ring appear as doublets. The two protons adjacent to the carboxyl group typically resonate at around 8.05 ppm, while the two protons adjacent to the ether linkage appear at about 6.94 ppm.
The methylene (B1212753) group protons of the undecenyloxy chain show distinct signals. The -OCH₂- protons attached to the aromatic ring are found at approximately 4.03 ppm.
The terminal vinyl group protons (=CH₂) resonate distinctly in the upfield region, typically around 4.9-5.8 ppm, confirming the presence of the double bond.
The remaining methylene protons of the long alkyl chain appear as a series of multiplets in the range of 1.2-2.1 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a detailed carbon framework of the molecule.
The carboxyl carbon (-COOH) shows a characteristic signal at approximately 172 ppm.
The aromatic carbons display several signals, with the carbon attached to the carboxyl group appearing around 123 ppm and the carbon attached to the oxygen at about 164 ppm.
The carbons of the terminal alkene group are found at approximately 139 ppm (-CH=) and 114 ppm (=CH₂).
The carbon of the -OCH₂- group is observed at around 68 ppm.
The other carbons of the undecenyl chain resonate in the range of 25-34 ppm.
Table 1: NMR Spectroscopic Data for Benzoic acid, 4-(10-undecenyloxy)-
| Technique | Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | ~11.5 (s, 1H) |
| Aromatic (Ar-H ortho to -COOH) | ~8.05 (d, 2H) | |
| Aromatic (Ar-H ortho to -OR) | ~6.94 (d, 2H) | |
| Alkene (-CH=CH₂) | ~5.8 (m, 1H) | |
| Alkene (=CH₂) | ~4.9-5.0 (m, 2H) | |
| Methylene (-OCH₂-) | ~4.03 (t, 2H) | |
| Alkyl Chain (-CH₂-) | ~1.2-2.1 (m) | |
| ¹³C NMR | Carbonyl (-C OOH) | ~172 |
| Aromatic (-C -OR) | ~164 | |
| Alkene (-C H=) | ~139 | |
| Aromatic (-C H) | ~132, ~114 | |
| Alkene (=C H₂) | ~114 | |
| Methylene (-OC H₂-) | ~68 |
s = singlet, d = doublet, t = triplet, m = multiplet
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. In the spectrum of Benzoic acid, 4-(10-undecenyloxy)-, several key absorption bands are observed.
A very broad absorption band is typically seen in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.
A strong, sharp absorption peak appears around 1680-1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid group.
C-O stretching vibrations of the ether linkage and the carboxylic acid appear in the 1250-1300 cm⁻¹ region.
The C=C stretching of the terminal alkene group is observed near 1640 cm⁻¹.
Stretching vibrations of the aromatic ring C-H bonds are seen just above 3000 cm⁻¹, while the aliphatic C-H stretches of the undecenyl chain appear just below 3000 cm⁻¹.
Table 2: Key IR Absorption Bands for Benzoic acid, 4-(10-undecenyloxy)-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2500-3300 | O-H stretch (H-bonded) | Carboxylic Acid |
| ~2920, ~2850 | C-H stretch | Alkyl Chain |
| 1680-1700 | C=O stretch | Carboxylic Acid |
| ~1640 | C=C stretch | Alkene |
| ~1605, ~1580 | C=C stretch | Aromatic Ring |
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like Benzoic acid, 4-(10-undecenyloxy)-, the spectrum is dominated by absorptions due to the benzene ring. While specific UV-Vis spectra for this exact compound are not detailed in key literature, the behavior is expected to be similar to other 4-alkoxybenzoic acids. Typically, two main absorption bands are observed, corresponding to the π → π* transitions of the aromatic system. The presence of the alkoxy group as a substituent on the benzene ring can cause a slight shift in the absorption maxima compared to unsubstituted benzoic acid.
Thermal Analysis
Thermal analysis techniques are employed to study the physical and chemical properties of a material as a function of temperature. For Benzoic acid, 4-(10-undecenyloxy)-, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine its phase transitions and thermal stability.
Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC is a primary tool for investigating the liquid crystalline behavior of materials. It measures the heat flow associated with thermal transitions. For Benzoic acid, 4-(10-undecenyloxy)-, DSC analysis reveals its melting and clearing points, which define the temperature range of its mesophase.
Upon heating, the compound transitions from a crystalline solid (Cr) to a liquid crystalline phase, and then to an isotropic liquid (I). The thermogram shows endothermic peaks corresponding to these transitions. For Benzoic acid, 4-(10-undecenyloxy)-, a transition from the crystalline phase to a smectic C (SmC) phase is observed, followed by a transition to the nematic (N) phase, and finally to the isotropic liquid.
Table 3: Phase Transition Temperatures and Enthalpies for Benzoic acid, 4-(10-undecenyloxy)- from DSC
| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |
|---|---|---|
| Heating Cycle | ||
| Cr → SmC | 99.1 | 24.3 |
| SmC → N | 110.2 | 1.1 |
| N → I | 119.5 | 0.8 |
| Cooling Cycle | ||
| I → N | 118.6 | - |
| N → SmC | 109.1 | - |
Cr = Crystalline, SmC = Smectic C, N = Nematic, I = Isotropic Liquid
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. While a specific TGA curve for Benzoic acid, 4-(10-undecenyloxy)- is not provided in the primary literature, compounds of this class generally exhibit high thermal stability. They are typically stable up to temperatures well above their clearing point, often decomposing at temperatures exceeding 200-250 °C. The analysis would show a stable mass until the onset of decomposition, at which point a significant mass loss would be recorded.
Morphological and Microstructural Characterization
The morphology and microstructure of materials are key to understanding their physical properties. For compounds like Benzoic acid, 4-(10-undecenyloxy)-, which are known to form liquid crystal phases, these techniques reveal the nature and transitions of their ordered states.
Polarized Optical Microscopy (POM) is a fundamental tool for identifying the mesophases of liquid crystalline materials. The technique relies on the anisotropic nature of liquid crystals, which causes them to interact with polarized light to produce characteristic textures. For calamitic (rod-like) liquid crystals such as alkoxybenzoic acids, POM allows for the direct observation of phase transitions and the identification of specific mesophases upon heating and cooling. researchgate.net
In studies of similar n-alkoxybenzoic acids, like the 4-(4-pentenyloxy)benzoic acid dimer, POM has been instrumental in identifying various mesophases. researchgate.net The nematic phase, for instance, is typically distinguished by a fluid Schlieren texture with characteristic "two-brush" and "four-brush" defects. researchgate.net More ordered smectic phases produce different textures; for example, a smectic B phase can be identified by its rigid mosaic texture, while other smectic phases may appear as fan-shaped or focal-conic textures. researchgate.net By carefully observing these textural changes at different temperatures, a detailed map of the material's thermotropic behavior can be constructed. researchgate.net
X-ray scattering techniques provide quantitative information about the molecular arrangement and structural order in a material. X-ray Diffraction (XRD) is used to determine the three-dimensional structure of crystalline solids with high precision. A crystal structure for Benzoic acid, 4-(10-undecenyloxy)- has been determined and is available in the Cambridge Structural Database, indicating that its solid-state arrangement has been resolved using single-crystal XRD. nih.gov For related benzoic acid derivatives, XRD analysis reveals detailed information on cell volumes and intermolecular interactions, such as the characteristic hydrogen-bonded dimers formed by the carboxylic acid groups. researchgate.net
Small-Angle X-ray Scattering (SAXS) is particularly valuable for characterizing the less-ordered, larger-scale structures found in liquid crystal mesophases. In a smectic phase, which consists of molecular layers, SAXS is used to measure the layer spacing (d-spacing). This provides direct evidence of the smectic phase and can be used to distinguish between different types of smectic order (e.g., Smectic A, where molecules are perpendicular to the layer planes, versus Smectic C, where they are tilted).
Scanning Probe Microscopy (SPM) and Electron Microscopy offer high-resolution imaging of surface topography and microstructure.
Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface of materials at the nanoscale. For a liquid crystal like Benzoic acid, 4-(10-undecenyloxy)-, AFM could be used to study the morphology of thin films or the structure of self-assembled monolayers on a substrate. It can reveal details about molecular packing, the orientation of molecules, and the formation of domains or defects within the liquid crystal phases.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to obtain microstructural information over larger areas. SEM provides images of the surface morphology, which could be useful for examining the texture of a bulk sample or the structure of a polymer composite containing the compound. TEM, which requires electron-transparent thin sections, can reveal the internal microstructure, such as the arrangement of liquid crystal domains within a polymer matrix.
Chromatographic and Surface Analysis Techniques
Chromatographic techniques are essential for assessing the purity of Benzoic acid, 4-(10-undecenyloxy)- and for studying its surface properties, which are critical for applications involving interfaces, such as in composites or sensors.
Both GC and HPLC are standard methods for separating and quantifying components in a mixture.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. A direct analysis of benzoic acid by GC can be challenging due to its high polarity and low volatility, which can lead to poor peak shape and binding to active sites within the GC system. researchgate.net To overcome this, derivatization is often employed, where the polar carboxylic acid group is converted into a less polar and more volatile ester (e.g., a methyl or silyl (B83357) ester). researchgate.net The analysis would typically be performed with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification. researchgate.netscholarsresearchlibrary.com
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of benzoic acid and its derivatives. upb.rohelixchrom.com The method is robust and can handle compounds with a wide range of polarities. A common approach involves reversed-phase chromatography using a C18 column with a mobile phase consisting of an acidified water/methanol or water/acetonitrile mixture. researchgate.net Detection is typically achieved using a UV detector, as the benzene ring in the molecule is a strong chromophore. upb.roresearchgate.net HPLC is effective for purity assessment and quantification in various matrices. upb.ro
Inverse Gas Chromatography (IGC) is a unique and powerful technique where the roles of the stationary and mobile phases are reversed compared to conventional GC. wikipedia.org A column is packed with the solid material of interest—in this case, Benzoic acid, 4-(10-undecenyloxy)-—and known probe molecules are injected. By measuring the retention time of these probes, one can determine key surface properties of the solid. wikipedia.orgresearchgate.net
IGC is particularly useful for characterizing the surface energy and acid-base properties of materials. tubitak.gov.trtubitak.gov.tr Detailed studies on the closely related compound 4-(Decyloxy)benzoic acid (DBA) demonstrate the utility of this technique. researchgate.nettubitak.gov.tr In these studies, IGC was used to determine the dispersive component of the surface energy (γSd) by injecting a series of n-alkane probes. researchgate.nettubitak.gov.tr The specific interactions, including acid-base properties, were quantified by injecting polar probes and applying theories such as the Gutmann or Good-van Oss models. wikipedia.org
Research on DBA showed that its surface has an acidic character. tubitak.gov.tr The thermodynamic parameters of adsorption, such as the free energy (ΔGAS) and enthalpy (ΔHAS) of adsorption for various probes, can also be calculated from IGC data measured at different temperatures. researchgate.nettubitak.gov.tr These properties are crucial for understanding wettability, adhesion, and interactions at the molecular level. tubitak.gov.tr
Table 1: Dispersive Surface Energy of 4-(Decyloxy)benzoic acid (DBA) via IGC
This table presents the dispersive surface energy (γSd) of 4-(Decyloxy)benzoic acid, a compound structurally similar to Benzoic acid, 4-(10-undecenyloxy)-, as determined by Inverse Gas Chromatography at various temperatures. The data is calculated using two different methods.
Table 2: Thermodynamic Adsorption Parameters for Probes on 4-(Decyloxy)benzoic acid (DBA) via IGC
This table shows the standard free energy (ΔGAS) and enthalpy (ΔHAS) of adsorption for various polar and non-polar probes on the surface of 4-(Decyloxy)benzoic acid (DBA), a structural analogue. These values indicate the strength of interaction between the probe molecules and the surface.
Table of Mentioned Compounds
Compound Name Role in Article
Benzoic acid, 4-(10-undecenyloxy)- Primary subject of the article
4-(4-pentenyloxy)benzoic acid Analogue compound mentioned for POM analysis
4-(Decyloxy)benzoic acid (DBA) Analogue compound with data for IGC analysis
Benzoic acid Parent compound discussed for general analytical methods
Dichloromethane Probe molecule for IGC
Chloroform Probe molecule for IGC
Acetone Probe molecule for IGC
Ethyl Acetate Probe molecule for IGC
Tetrahydrofuran (THF) Probe molecule for IGC
Acetonitrile Probe molecule for IGC; mobile phase component for HPLC
n-Hexane Probe molecule for IGC
n-Heptane Probe molecule for IGC
n-Octane Probe molecule for IGC
n-Nonane Probe molecule for IGC
Methanol Mobile phase component for HPLC
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
The XPS analysis of "Benzoic acid, 4-(10-undecenyloxy)-" would reveal distinct peaks corresponding to the different chemical environments of carbon and oxygen atoms within the molecule. The high-resolution spectra of the C 1s and O 1s regions are of particular interest.
Carbon (C 1s) Spectrum: The C 1s spectrum of "Benzoic acid, 4-(10-undecenyloxy)-" is expected to be complex, with several overlapping peaks that can be deconvoluted to represent the various carbon environments.
Aliphatic and Alkene Carbons (C-C, C-H, C=C): The long undecenyloxy chain contributes a significant signal from its ten methylene (-CH2-) groups and the terminal vinyl group (C=C). These carbons, being in a relatively low oxidation state, will appear at the lowest binding energy, typically around 284.8 eV. northwestern.edu The carbons of the terminal double bond (C=C) may have a slightly higher binding energy than the saturated carbons (C-C) within the alkyl chain.
Aromatic Carbons (C-C/C-H in benzene ring): The six carbons of the benzene ring will also contribute to the peak around 284.8 eV, often overlapping with the aliphatic carbon signal.
Ether Carbon (C-O): The carbon atom of the undecenyloxy chain directly bonded to the ether oxygen (Ar-O-C H2-) and the aromatic carbon bonded to the same oxygen (C -O-R) will be shifted to a higher binding energy due to the electronegativity of the oxygen atom. This peak is typically found in the range of 286.0 to 287.0 eV. northwestern.edu
Carboxylic Acid Carbon (O=C-O): The carbon atom of the carboxyl group is in the highest oxidation state within the molecule, being double-bonded to one oxygen and single-bonded to another. This results in a significant shift to a higher binding energy, typically appearing around 288.5 to 289.0 eV. researchgate.netmdpi.com
Oxygen (O 1s) Spectrum: The O 1s spectrum provides crucial information about the two different oxygen environments in the molecule.
Ether Oxygen (Ar-O-R): The oxygen atom of the ether linkage will have a characteristic binding energy.
Carboxylic Acid Oxygens (C=O and C-OH): The two oxygen atoms of the carboxylic acid group are chemically distinct. The carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) will have slightly different binding energies, often resulting in a broadened or a two-component peak in the high-resolution O 1s spectrum. The C=O oxygen typically appears at a lower binding energy than the C-OH oxygen.
The relative intensities of these deconvoluted peaks can be used to confirm the stoichiometry of the molecule on the surface.
Research Findings
Studies on the self-assembly of carboxylic acids on various substrates show that XPS is a powerful tool to confirm the formation of the monolayer and to assess its quality. st-andrews.ac.ukmdpi.com For instance, the attenuation of substrate signals (e.g., Au 4f if assembled on a gold surface) with the formation of the monolayer can be used to estimate the layer thickness. thermofisher.com
Furthermore, angle-resolved XPS (ARXPS) can provide information about the molecular orientation within the monolayer. thermofisher.com By varying the take-off angle of the photoelectrons, the relative intensities of the signals from different parts of the molecule can change. For an ordered monolayer of "Benzoic acid, 4-(10-undecenyloxy)-", it would be expected that at a more surface-sensitive (grazing) angle, the signal from the terminal vinyl group of the undecenyloxy chain would be enhanced relative to the signal from the benzoic acid headgroup, which is presumably bound to the substrate.
The following tables summarize the expected binding energies for the different carbon and oxygen species in "Benzoic acid, 4-(10-undecenyloxy)-", based on data from analogous compounds.
Table 1: Predicted C 1s Binding Energies for Benzoic acid, 4-(10-undecenyloxy)-
| Functional Group | Chemical Environment | Predicted Binding Energy (eV) |
| Aliphatic/Alkenyl | -C H2-, -C H=C H2 | ~284.8 |
| Aromatic | C -H, C -C (in benzene ring) | ~284.8 |
| Ether-linked | Ar-O-C H2-, Ar-C -O- | 286.0 - 287.0 |
| Carboxylic Acid | -C OOH | 288.5 - 289.0 |
Table 2: Predicted O 1s Binding Energies for Benzoic acid, 4-(10-undecenyloxy)-
| Functional Group | Chemical Environment | Predicted Binding Energy (eV) |
| Ether | Ar-O -R | ~532.5 - 533.5 |
| Carbonyl | C=O | ~531.5 - 532.5 |
| Hydroxyl | C-O H | ~533.0 - 534.0 |
These predicted values serve as a guide for the experimental analysis of "Benzoic acid, 4-(10-undecenyloxy)-". The precise binding energies can be influenced by factors such as surface charging, the nature of the substrate, and the packing density and orientation of the molecules on the surface.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of electronic structures in molecules like "Benzoic acid, 4-(10-undecenyloxy)-". This powerful methodology allows for the precise calculation of various molecular properties, offering a deep dive into the molecule's intrinsic characteristics.
Geometry Optimization and Electronic Structure Analysis
Through DFT calculations, the most stable three-dimensional arrangement of atoms in "Benzoic acid, 4-(10-undecenyloxy)-", its optimized geometry, can be determined. This process involves finding the minimum energy conformation of the molecule. For this compound, the geometry is characterized by a planar benzene (B151609) ring attached to a carboxyl group, and a long, flexible 10-undecenyloxy chain at the para position. The undecenyloxy chain, with its terminal double bond, can adopt numerous conformations, and computational studies can identify the most energetically favorable ones.
The electronic structure, once the geometry is optimized, reveals the distribution of electrons within the molecule. This analysis includes the mapping of electron density, which highlights the electron-rich and electron-poor regions. In "Benzoic acid, 4-(10-undecenyloxy)-", the carboxylic acid group and the ether oxygen are expected to be electron-rich, while the aromatic ring and the alkyl chain constitute the bulk of the molecule's framework.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In "Benzoic acid, 4-(10-undecenyloxy)-", the HOMO is likely to be localized on the electron-rich benzene ring and the ether oxygen, while the LUMO is expected to be centered on the carboxylic acid group.
Table 1: Calculated Frontier Orbital Energies for a Related Benzoic Acid Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: Data is hypothetical and based on typical values for similar aromatic acids.
Aromaticity, Acidity, and Reactivity Descriptors
The aromaticity of the benzene ring in "Benzoic acid, 4-(10-undecenyloxy)-" is a defining feature, contributing to its stability. Computational methods can quantify this aromaticity through various indices, confirming the delocalization of π-electrons within the ring.
The acidity of the carboxylic acid group is another fundamental property that can be accurately predicted using DFT. By calculating the energetics of the deprotonation reaction, the acid dissociation constant (pKa) can be estimated. The presence of the electron-donating 4-(10-undecenyloxy) group is expected to slightly decrease the acidity of the benzoic acid compared to the unsubstituted parent molecule. rsc.org
A range of reactivity descriptors can be derived from DFT calculations to predict how "Benzoic acid, 4-(10-undecenyloxy)-" will interact with other chemical species. These descriptors include electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's susceptibility to undergo various types of chemical reactions. rsc.org
Computational Reaction Mechanism Studies
Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions. For "Benzoic acid, 4-(10-undecenyloxy)-", these studies can elucidate the pathways of its potential transformations.
Elucidation of Reaction Pathways and Transition States
By modeling the interaction of "Benzoic acid, 4-(10-undecenyloxy)-" with other reactants, computational chemists can trace the entire course of a chemical reaction. This includes the identification of intermediates and, crucially, the transition states—the high-energy structures that connect reactants to products. For instance, in an esterification reaction, the precise mechanism of how the carboxylic acid group reacts with an alcohol can be detailed, including the bond-making and bond-breaking steps. Similarly, reactions involving the terminal double bond of the undecenyloxy chain, such as addition reactions, can be computationally explored.
Kinetic and Thermodynamic Parameters of Reactions
Beyond just mapping the reaction pathway, computational studies can provide quantitative data on the energetics of the reaction. The calculation of activation energies, which correspond to the energy of the transition states, allows for the prediction of reaction rates and provides insight into the kinetic feasibility of a reaction.
Furthermore, the thermodynamic parameters of a reaction, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG), can be computed. This information reveals whether a reaction is energetically favorable and the position of the chemical equilibrium. For example, the thermodynamics of dimerization of "Benzoic acid, 4-(10-undecenyloxy)-" through hydrogen bonding between the carboxylic acid groups can be assessed, providing insight into its self-assembly behavior. researchgate.netjbiochemtech.com
Table 2: Hypothetical Thermodynamic Data for a Reaction of Benzoic Acid, 4-(10-undecenyloxy)-
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 25 kcal/mol |
| Enthalpy of Reaction (ΔH) | -15 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -10 kcal/mol |
Note: Data is hypothetical and for illustrative purposes.
Molecular Modeling and Simulations
Molecular modeling and simulations serve as powerful tools to understand and predict the behavior of molecules at an atomic level. For a calamitic (rod-shaped) liquid crystal candidate like Benzoic acid, 4-(10-undecenyloxy)-, these methods could provide invaluable insights into its potential mesophase behavior and response to external stimuli.
Prediction of Self-Assembly Behavior
The self-assembly of liquid crystalline materials is governed by a delicate balance of intermolecular forces, including van der Waals interactions, hydrogen bonding, and π-π stacking. Molecular dynamics (MD) simulations are a primary computational technique used to predict how molecules like Benzoic acid, 4-(10-undecenyloxy)- would aggregate to form ordered phases.
In a typical simulation, a virtual box would be populated with a significant number of these molecules. By applying force fields that approximate the inter- and intramolecular interactions, the system's evolution over time can be tracked. Key parameters that would be analyzed to predict self-assembly include:
Order Parameter: This quantifies the degree of orientational order in the system. A high order parameter would suggest the formation of a nematic or smectic phase.
Radial Distribution Function: This function describes how the density of surrounding molecules varies as a function of distance from a reference molecule, providing insights into the packing and structure of the assembled phase.
Positional Order: Analysis of positional correlation would help distinguish between a nematic phase (orientational order only) and a smectic phase (orientational and one-dimensional positional order).
For Benzoic acid, 4-(10-undecenyloxy)-, the presence of the long undecenyloxy chain and the benzoic acid headgroup, capable of forming hydrogen-bonded dimers, would be critical factors in its self-assembly. Simulations would likely predict the formation of dimeric units that then align to form liquid crystalline phases. The terminal double bond on the alkoxy chain could also influence packing and potentially offer a site for polymerization.
Table 1: Hypothetical Simulation Parameters for Self-Assembly Prediction
| Parameter | Hypothetical Value/Method | Purpose |
| Force Field | GROMOS54a7 or a similar united-atom force field | To model the interactions between atoms in the system. |
| Number of Molecules | 512 - 1024 | To create a system large enough to observe collective behavior. |
| Ensemble | NPT (Isothermal-isobaric) | To simulate conditions of constant temperature and pressure. |
| Temperature Range | 300 K - 500 K | To investigate the phase transitions as a function of temperature. |
| Simulation Time | >100 nanoseconds | To allow the system to reach equilibrium and for phases to form. |
Influence of External Fields on Molecular Properties
The response of liquid crystals to external electric or magnetic fields is fundamental to their application in display technologies and other devices. Computational methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), can be employed to understand how the molecular properties of Benzoic acid, 4-(10-undecenyloxy)- would be affected by such fields.
By placing a single molecule or a small cluster of molecules in a simulated external field, changes in the following properties could be calculated:
Molecular Dipole Moment: An external electric field can induce a change in the magnitude and orientation of the molecule's dipole moment. This is crucial for predicting the switching behavior in a liquid crystal cell.
Polarizability: This tensor quantity describes how easily the electron cloud of the molecule can be distorted by an electric field. The anisotropy of the polarizability is directly related to the optical birefringence of the material.
Molecular Geometry: Strong external fields can potentially alter bond lengths and angles within the molecule, although this effect is generally small for typical field strengths used in devices.
For Benzoic acid, 4-(10-undecenyloxy)-, DFT calculations would likely show a significant dipole moment associated with the carboxylic acid group and the ether linkage. The application of an external electric field would be expected to cause an alignment of the molecular long axis with the field direction, a key characteristic for electro-optical switching.
Table 2: Hypothetical Calculated Molecular Properties in an External Electric Field
| Property | Value (Zero Field) | Value (With External Field) | Significance |
| Dipole Moment (Debye) | Data not found | Data not found | Determines the strength of the interaction with an electric field. |
| Polarizability Anisotropy | Data not found | Data not found | Relates to the birefringence and contrast ratio in display applications. |
| Energy (Hartree) | Data not found | Data not found | Indicates the stabilization or destabilization of the molecule in the field. |
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
Research into Benzoic acid, 4-(10-undecenyloxy)- and its analogs has significantly contributed to the field of liquid crystal chemistry. The primary findings revolve around the reliable synthesis of this class of molecules via the Williamson ether synthesis, a robust method for coupling alkyl halides with phenols. Characterization through techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) has consistently revealed the exhibition of mesomorphic phases, a key characteristic of liquid crystals. The presence of the long undecenyloxy chain and the terminal double bond are crucial structural features that influence the liquid crystalline properties, including the temperature ranges of the mesophases. Spectroscopic analyses of similar compounds have established a clear fingerprint for the alkoxybenzoic acid structure, which serves as a valuable reference for the characterization of new derivatives. The terminal vinyl group, in particular, marks this compound as a reactive mesogen, opening avenues for its use in the formation of liquid crystal polymers and networks. This potential for polymerization is a significant contribution, as it allows for the creation of materials with ordered structures at the molecular level, which can be locked into place, leading to advanced functional materials.
Identification of Unexplored Research Frontiers
Despite the foundational knowledge, several research frontiers for Benzoic acid, 4-(10-undecenyloxy)- remain largely unexplored. A primary gap is the lack of a detailed, published experimental study specifically on this compound. While the synthesis is presumed to be straightforward, a comprehensive investigation into optimizing reaction conditions, yields, and purification methods is warranted. Furthermore, there is a significant absence of specific experimental data on its liquid crystalline phase behavior, including the precise transition temperatures and the identification of the specific types of mesophases (e.g., nematic, smectic).
The polymerization of Benzoic acid, 4-(10-undecenyloxy)- is a particularly promising yet underexplored area. Research into the kinetics and mechanisms of its polymerization, both thermally and photochemically initiated, would be highly valuable. Investigating the properties of the resulting polymer, such as its thermal stability, mechanical properties, and the degree to which the liquid crystalline order is preserved, is crucial for understanding its potential applications. The influence of the terminal double bond on the self-assembly and packing of the molecules in the mesophase is another area that merits deeper investigation through techniques like X-ray diffraction.
Potential for Synergistic Research Across Disciplines
The unique combination of a liquid crystalline core and a polymerizable end-group in Benzoic acid, 4-(10-undecenyloxy)- presents numerous opportunities for synergistic research across various scientific disciplines. In materials science, collaboration with polymer chemists could lead to the development of novel polymer-stabilized liquid crystals (PSLCs) or liquid crystal elastomers with tailored anisotropic properties. These materials could find applications in flexible displays, sensors, and actuators.
Collaboration with physicists and optical engineers could explore the use of this compound in advanced optical applications. The ability to create ordered polymeric networks could be harnessed for fabricating optical films with specific birefringence, diffraction gratings, or even as templates for the synthesis of other structured nanomaterials.
In the realm of nanotechnology, the self-assembly properties of this molecule could be exploited in conjunction with nanoparticle synthesis to create novel composite materials. The liquid crystalline matrix could serve as a template for aligning nanoparticles, leading to materials with anisotropic electrical or magnetic properties. The terminal alkene also offers a reactive handle for surface functionalization and bioconjugation, opening up potential applications in biosensors and drug delivery systems, which would benefit from collaboration with biochemists and biomedical engineers.
Q & A
Basic: What are the optimal synthetic routes for Benzoic acid, 4-(10-undecenyloxy)-, and how can purity be validated?
Answer:
Synthesis typically involves nucleophilic substitution between 4-hydroxybenzoic acid and 10-undecenyl bromide under alkaline conditions. A reflux setup with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) is recommended for 12–24 hours . Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Validate purity using:
- HPLC (C18 column, UV detection at 254 nm).
- ¹H/¹³C NMR to confirm the undecenyl chain’s terminal alkene (δ 5.8–5.9 ppm for CH₂=CH-) and ester linkage (δ 4.3 ppm for -OCH₂-) .
- FT-IR for characteristic C=O (1700–1720 cm⁻¹) and ether (C-O-C, 1250 cm⁻¹) stretches.
Advanced: How can thermal analysis resolve conflicting data on liquid crystalline behavior in derivatives of 4-(10-undecenyloxy)benzoic acid?
Answer:
Conflicting phase transition reports may arise from impurities or heating/cooling rate inconsistencies. Use:
- Differential Scanning Calorimetry (DSC) at controlled rates (e.g., 5°C/min) to identify glass transitions (Tg), melting (Tm), and clearing points (Ti). Multiple heating-cooling cycles confirm reversibility .
- Polarized Optical Microscopy (POM) with a hot stage to observe texture changes (e.g., schlieren patterns for nematic phases).
- X-ray Diffraction (XRD) to correlate thermal transitions with structural ordering. For example, smectic phases show sharp low-angle reflections .
- TGA to rule out decomposition during thermal events .
Basic: What spectroscopic methods are critical for structural elucidation of 4-(10-undecenyloxy)benzoic acid derivatives?
Answer:
Combine:
- NMR Spectroscopy :
- ¹H NMR : Identify the undecenyl chain’s terminal alkene (δ 5.8–5.9 ppm, multiplet) and methylene protons adjacent to oxygen (δ 4.0–4.2 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ 167–170 ppm) and alkene carbons (δ 115–130 ppm).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- FT-IR : Detect ester C=O (1720 cm⁻¹) and aromatic C=C (1600 cm⁻¹) stretches.
Advanced: How can computational modeling predict the reactivity of 4-(10-undecenyloxy)benzoic acid in polymer networks?
Answer:
Use Density Functional Theory (DFT) to:
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attacks.
- Simulate crosslinking potential by modeling interactions between the terminal alkene and dienophiles (e.g., Diels-Alder reactions).
- Compare with experimental Raman spectroscopy data to validate predicted bond vibrations .
Software like Gaussian or ORCA can optimize geometries, while molecular dynamics (MD) simulations predict bulk behavior in liquid crystalline phases.
Advanced: How do structural modifications (e.g., chain length, unsaturation) affect the mesomorphic properties of 4-alkoxybenzoic acids?
Answer:
- Chain Length : Longer alkyl/alkenyl chains (e.g., C10 vs. C5) enhance smectic phase stability due to increased van der Waals interactions.
- Unsaturation : Terminal alkenes (as in 10-undecenyl) lower melting points (Tm) and increase clearing temperatures (Ti), favoring nematic phases .
- XRD : Quantify layer spacing (d-spacing) to correlate with chain conformation.
- Synthetic Variations : Substitute the alkoxy chain with fluorinated or branched groups to study polarity effects on phase behavior .
Basic: What crystallography tools are recommended for resolving the crystal structure of 4-(10-undecenyloxy)benzoic acid?
Answer:
- Single-Crystal XRD : Use SHELX for structure solution (direct methods) and refinement (least-squares minimization). Key steps include:
- WinGX Suite : Integrate SHELX results for publication-ready CIF files and tables .
Advanced: How to address discrepancies in NMR and XRD data for ester derivatives of 4-(10-undecenyloxy)benzoic acid?
Answer:
- Dynamic NMR : Probe conformational exchange (e.g., alkene rotation) causing peak broadening.
- SCXRD vs. PXRD : Single-crystal data resolve positional disorder, while powder patterns may average signals.
- DFT-NMR Comparison : Calculate expected chemical shifts (e.g., using ADF or NWChem) to identify misassignments .
- Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguous proton-carbon connectivity.
Basic: What are the key applications of 4-(10-undecenyloxy)benzoic acid in materials science?
Answer:
- Liquid Crystals : The undecenyl chain enables photopolymerization into stable networks for electro-optical devices .
- Self-Assembled Monolayers (SAMs) : Terminal alkenes facilitate surface anchoring on gold or silicon via thiol-ene "click" chemistry.
- Drug Delivery : Ester linkages allow hydrolytic release of bioactive moieties in pH-responsive systems .
Advanced: How to analyze competing reaction pathways in the synthesis of 4-(10-undecenyloxy)benzoic acid derivatives?
Answer:
- Kinetic Studies : Monitor reaction progress via in situ FT-IR to detect intermediates.
- Isolation of Byproducts : Use preparative TLC or HPLC-MS to identify side products (e.g., di-alkylated species).
- Computational Mechanistic Studies : Employ DFT to compare activation energies for SN2 vs. elimination pathways .
Advanced: What strategies improve the enantiomeric resolution of chiral derivatives of 4-(10-undecenyloxy)benzoic acid?
Answer:
- Chiral Stationary Phases (CSPs) : Use HPLC with cellulose-based CSPs (e.g., Chiralpak IA) and polar organic mobile phases.
- Derivatization : Convert to diastereomers via reaction with (R)- or (S)-Mosher’s acid chloride for NMR analysis.
- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
